Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate
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Overview
Description
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a chemical compound that belongs to the class of boronic acid esters. It is characterized by the presence of a fluorine atom on the benzene ring and a boronic ester group, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a boric acid ester intermediate Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
The compound is involved in the organic synthesis of drugs and is often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
It is known that the compound is a white to off-white solid and should be stored in a refrigerator .
Result of Action
It is known that boric acid compounds can lead to apoptosis and necrosis of certain cancer cells in the process of inducing oxidative stress .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-fluorobenzoic acid with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and a suitable solvent, like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.
Reduction: The compound can be reduced to remove the fluorine atom or modify the boronic ester group.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.
Major Products Formed:
Oxidation: Fluorinated carboxylic acids or their derivatives.
Reduction: Hydroxylated or de-fluorinated compounds.
Substitution: Various boronic acid derivatives or esters.
Scientific Research Applications
This compound finds applications in various fields of scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the study of enzyme inhibitors and as a tool in biochemical assays.
Medicine: It serves as a precursor in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: It is utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a different position of the fluorine atom.
Methyl 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Different position of the fluorine atom and boronic ester group.
Methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substituents on the benzene ring.
Uniqueness: this compound is unique due to its specific arrangement of the fluorine atom and boronic ester group, which influences its reactivity and biological activity. This arrangement allows for selective interactions with biological targets, making it a valuable compound in research and industry.
Properties
IUPAC Name |
methyl 3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)11-9(12(17)18-5)7-6-8-10(11)16/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZICXJNAGSJSPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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